![molecular formula C7H6N2O B573431 4-methylidene-3H-furo[2,3-d]pyrimidine CAS No. 186454-71-7](/img/structure/B573431.png)
4-methylidene-3H-furo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methylidene-3H-furo[2,3-d]pyrimidine is a heterocyclic compound containing a fused furan and pyrimidine ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylidene-3H-furo[2,3-d]pyrimidine can be achieved through several methods. One efficient approach involves the rhodium (II)-catalyzed reactions of cyclic diazo compounds derived from barbituric acid or thiobarbituric acid with arylacetylenes and styrenes . This method provides a rapid synthetic route to the preparation of a variety of novel and diverse furo[2,3-d]pyrimidine derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned catalytic reactions. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
4-methylidene-3H-furo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, dihydro derivatives, and substituted furo[2,3-d]pyrimidines, which can have diverse functional groups depending on the reagents used.
Aplicaciones Científicas De Investigación
4-methylidene-3H-furo[2,3-d]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 4-methylidene-3H-furo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes and signaling pathways involved in cell proliferation and survival . The compound’s structure allows it to bind to these targets effectively, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-methylidene-3H-furo[2,3-d]pyrimidine include:
- Pyrido[2,3-d]pyrimidines
- Pyrrolo[2,3-d]pyrimidines
- Thieno[2,3-d]pyrimidines
Uniqueness
What sets this compound apart from these similar compounds is its unique fused furan and pyrimidine ring system, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
186454-71-7 |
|---|---|
Fórmula molecular |
C7H6N2O |
Peso molecular |
134.138 |
Nombre IUPAC |
4-methylidene-3H-furo[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H6N2O/c1-5-6-2-3-10-7(6)9-4-8-5/h2-4H,1H2,(H,8,9) |
Clave InChI |
MPKOVOBPJJDQKT-UHFFFAOYSA-N |
SMILES |
C=C1C2=C(N=CN1)OC=C2 |
Sinónimos |
Furo[2,3-d]pyrimidine, 1,4-dihydro-4-methylene- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


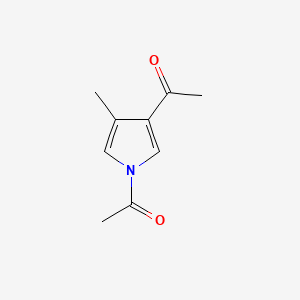
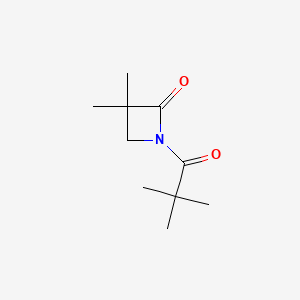

![4-Methoxypyrazolo[1,5-a][1,3,5]triazine](/img/structure/B573351.png)
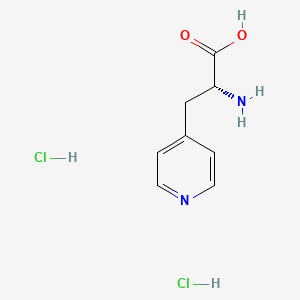
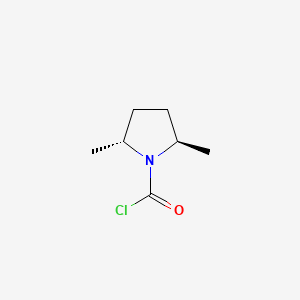
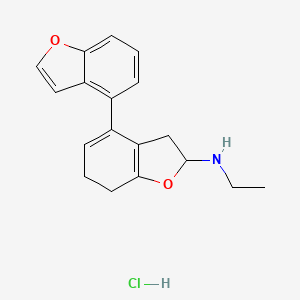
![1,3-Dioxaspiro[4.6]undecane](/img/structure/B573364.png)
![[1,3]Thiazolo[4,5-d][1,2]oxazole](/img/structure/B573369.png)
